![molecular formula C10H6N2O2 B1626307 benzofuro[2,3-d]pyridazin-4(3H)-one CAS No. 50266-85-8](/img/structure/B1626307.png)

benzofuro[2,3-d]pyridazin-4(3H)-one

Descripción general

Descripción

Benzofuro[2,3-d]pyridazin-4(3H)-one is a complex organic compound that is part of the benzofuro and pyridazine families . It has been the subject of various research studies due to its potential applications in fields such as organic chemistry and medicinal chemistry .

Synthesis Analysis

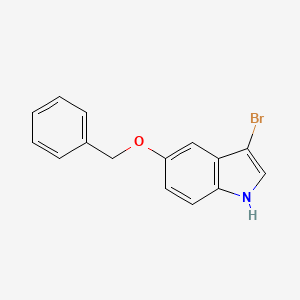

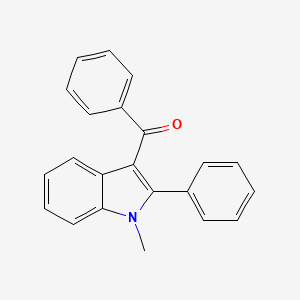

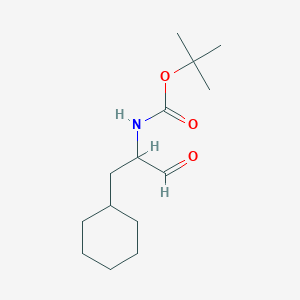

The synthesis of benzofuro[2,3-d]pyridazin-4(3H)-one involves a copper-catalyzed annulation of ketoxime acetates with acetoacetanilide . This strategy provides an alternate route towards the synthesis of benzofuro- and benzothieno [2,3-c]pyridines with good functional group tolerance and operational simplicity . Another method involves a biomass-involved synthesis using shikimic acid, a renewable biomass .Molecular Structure Analysis

The molecular structure of benzofuro[2,3-d]pyridazin-4(3H)-one is complex, involving fused benzene and furan rings . Further details about its molecular structure would require more specific information or a detailed structural analysis.Chemical Reactions Analysis

The chemical reactions involving benzofuro[2,3-d]pyridazin-4(3H)-one are primarily its synthesis reactions . These reactions involve the use of copper-catalyzed annulation or biomass-involved synthesis .Aplicaciones Científicas De Investigación

Organic Synthesis

Benzofuro[2,3-d]pyridazin-4(3H)-one is used in organic synthesis. An efficient copper-catalyzed annulation of ketoxime acetates with acetoacetanilide has been developed. This strategy provides an alternate route towards the synthesis of benzofuro- and benzothieno [2,3-c]pyridines with good functional group tolerance and operational simplicity .

Development of New Synthetic Methods

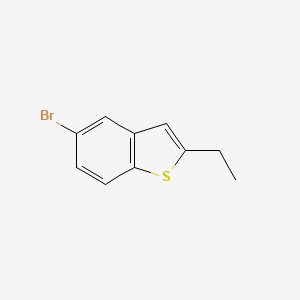

A new method for the synthesis of benzofuro[3,2-d]pyrimidines was developed based on the oxidation of 2-(5-bromo-3,4-dihydropyrimidin-4-yl)phenols followed by the intramolecular nucleophilic aromatic substitution reaction .

Biomass-involved Synthesis

Benzofuro[2,3-d]pyridazin-4(3H)-one is involved in biomass-involved synthesis. Based on the established transformation route from shikimic acid to methyl 3-dehydroshikimate (3-MDHS) and to the multi-functionalized methyl 2-amino-3-cyanobenzofuran-5-carboxylate, a facile and transition metal-free method to access a series of N-substituted benzofuro[2,3-d]pyrimidine-4-amines in 63%–90% yields has been disclosed .

Direcciones Futuras

The future directions for research on benzofuro[2,3-d]pyridazin-4(3H)-one could involve further exploration of its synthesis methods, potential applications in medicinal chemistry, and detailed analysis of its physical and chemical properties. The development of more efficient and environmentally friendly synthesis methods could also be a potential area of future research .

Mecanismo De Acción

Target of Action

Benzofuro[2,3-d]pyridazin-4(3H)-one has been identified as a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation and survival. It plays a crucial role in the development and progression of certain types of cancer.

Mode of Action

This compound interacts with EGFR tyrosine kinase, inhibiting its activity . The inhibition of EGFR tyrosine kinase prevents the activation of downstream signaling pathways that promote cell proliferation and survival, thereby exerting an antiproliferative effect.

Biochemical Pathways

The primary biochemical pathway affected by benzofuro[2,3-d]pyridazin-4(3H)-one is the EGFR signaling pathway . By inhibiting EGFR tyrosine kinase, this compound disrupts the activation of downstream signaling molecules, including MAPK and PI3K, which are involved in cell proliferation, survival, and differentiation.

Result of Action

The inhibition of EGFR tyrosine kinase by benzofuro[2,3-d]pyridazin-4(3H)-one results in the suppression of cell proliferation and survival . This makes it a potential therapeutic agent for cancers that overexpress or have mutations in EGFR.

Propiedades

IUPAC Name |

3H-[1]benzofuro[2,3-d]pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c13-10-9-7(5-11-12-10)6-3-1-2-4-8(6)14-9/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYPDSHHTRFKAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=O)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496122 | |

| Record name | [1]Benzofuro[2,3-d]pyridazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzofuro[2,3-d]pyridazin-4(3H)-one | |

CAS RN |

50266-85-8 | |

| Record name | [1]Benzofuro[2,3-d]pyridazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1626231.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-methyl-6'-(methylpropylamino)-2'-(phenylamino)-](/img/structure/B1626241.png)

![1-[(2,6-Difluorophenyl)methyl]-6-methyl-pyrimidine-2,4-dione](/img/structure/B1626245.png)